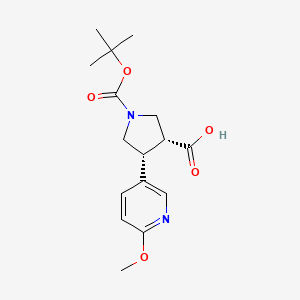
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group and a methoxypyridinyl group. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 6-methoxypyridine.
Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with tert-butyl chloroformate under basic conditions to form the tert-butoxycarbonyl-protected pyrrolidine.
Substitution Reaction: The protected pyrrolidine is then subjected to a substitution reaction with 6-methoxypyridine, typically using a suitable base and solvent to facilitate the reaction.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the pyrrolidine ring or the carboxylic acid group to yield various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another compound with a tert-butoxycarbonyl group and a substituted aromatic ring.
Allylamine: A simpler amine with an unsaturated carbon chain.
Comparison:
Uniqueness: (3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a methoxypyridinyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
Functional Groups: Compared to similar compounds, the presence of the methoxypyridinyl group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C16H22N2O5 |
|---|---|
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
(3R,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-11(12(9-18)14(19)20)10-5-6-13(22-4)17-7-10/h5-7,11-12H,8-9H2,1-4H3,(H,19,20)/t11-,12-/m0/s1 |
Clave InChI |
BUTPQNIUYIYVTA-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)C2=CN=C(C=C2)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


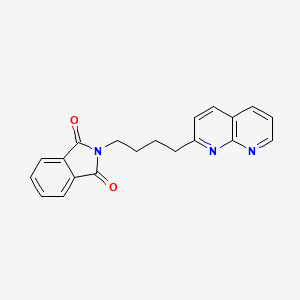
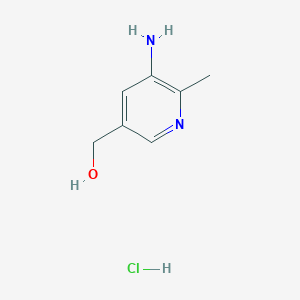
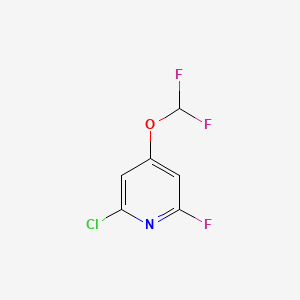
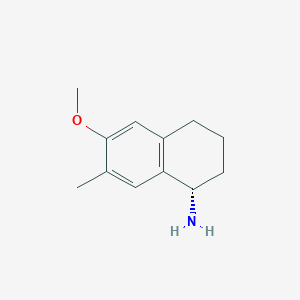
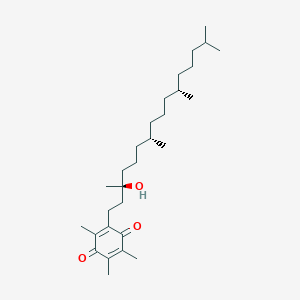
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)
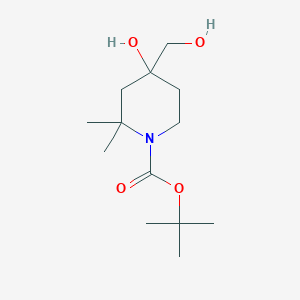
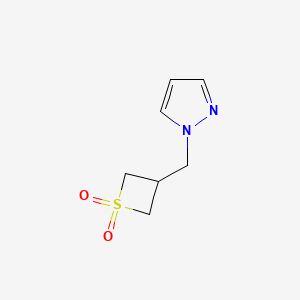
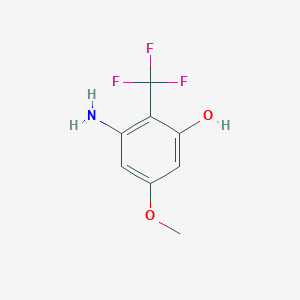
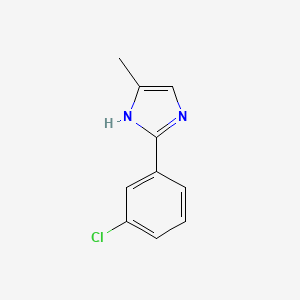
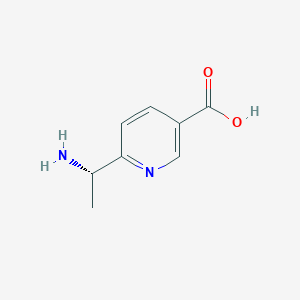


![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
